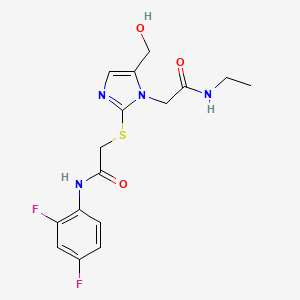

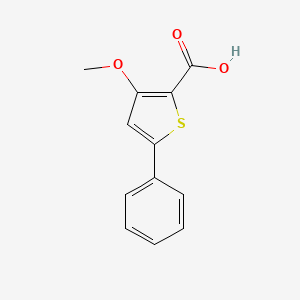

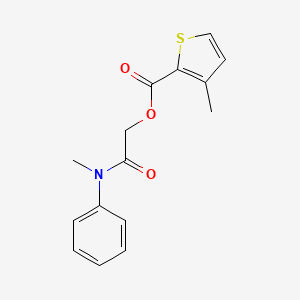

![molecular formula C21H21FN4O2 B2510909 5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775391-17-7](/img/structure/B2510909.png)

5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related triazole compounds involves the annulation of 2-aryloxyacetohydrazides with 3-aryl-1-t-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones in the presence of acetic acid as a catalyst. This process is preceded by Knoevenagel reactions of 1-t-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with aromatic aldehydes, facilitated by piperidine . Although the specific compound "5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one" is not directly mentioned, the synthesis methods for structurally similar compounds suggest a multi-step synthetic route involving the formation of a triazole ring and subsequent modifications to introduce various substituents.

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using various spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), Electron Spray Ionization Mass Spectrometry (ESI-MS), and elemental analysis . For closely related compounds, single-crystal X-ray Diffraction (XRD) analysis is also employed to confirm the structure, and computational methods like Hirshfeld surface analysis are used to analyze intercontacts within the crystal structure . These methods would be applicable to analyze the molecular structure of "5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one".

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole derivatives are characterized by their ability to form stable heterocyclic compounds. The Knoevenagel reaction is a key step in the formation of the triazole ring, which is a common structural motif in medicinal chemistry due to its stability and potential biological activity . The specific reactions and interactions of "5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one" would likely involve similar stability and reactivity profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by their thermal stability, as analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) . The solubility, melting point, and other physicochemical properties are important for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. The fluorescence spectroscopy technique can be used to understand the pharmacokinetics of the compound, which is crucial for its biological application .

Case Studies and Biological Activity

Some of the synthesized triazole derivatives exhibit moderate to excellent fungicidal activity, with specific compounds showing 100% inhibition against certain fungi at particular concentrations . Additionally, cytotoxicity evaluations and molecular docking studies are conducted to understand the biological interactions and potential therapeutic applications of these compounds . These studies provide insights into the pharmacological potential of triazole derivatives, including the compound .

Aplicaciones Científicas De Investigación

Synthesis and Receptor Affinity

- Arylcycloalkylamines, including phenyl piperidines, and their arylalkyl substituents have been identified as key pharmacophoric groups in antipsychotic agents. These groups contribute to the potency and selectivity of the binding affinity at D2-like receptors. The composite structure of these compounds, which may include 5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, is responsible for their selectivity and potency at these receptors, indicating their potential application in developing treatments for psychiatric disorders (Sikazwe et al., 2009).

Chemical Reactivity and Synthesis Methodologies

- Studies on the nucleophilic aromatic substitution of the nitro-group have contributed to the understanding of the reactivity and potential synthetic pathways for compounds including triazole derivatives. These insights are crucial for the development of new chemical entities with enhanced biological activities (Pietra & Vitali, 1972).

Biological Activities of 1,2,4-Triazole Derivatives

- 1,2,4-Triazole derivatives demonstrate a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. The synthesis and evaluation of these compounds are a promising direction for scientific research, offering potential applications in developing new therapeutic agents (Ohloblina, 2022).

Advances in Triazole-Based Drugs

- The therapeutic potential of triazole derivatives, including novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, has been extensively reviewed. These compounds exhibit a wide range of biological activities, such as anti-inflammatory, antimicrobial, and antiviral properties. This review highlights the importance of triazole derivatives in the pharmaceutical industry and their applications in treating various diseases (Ferreira et al., 2013).

Propiedades

IUPAC Name |

3-[1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2/c22-18-9-5-4-6-16(18)14-19(27)25-12-10-15(11-13-25)20-23-24-21(28)26(20)17-7-2-1-3-8-17/h1-9,15H,10-14H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGUSFSYYSSJQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{1-[(2-fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

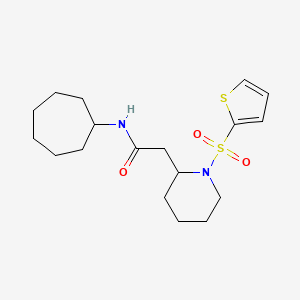

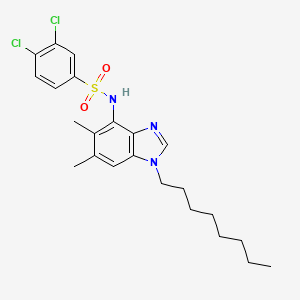

![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510828.png)

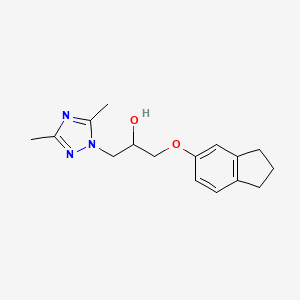

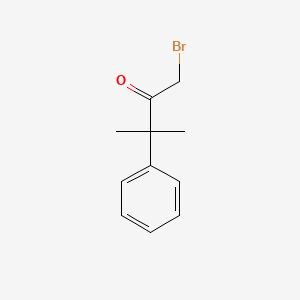

![4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2510831.png)

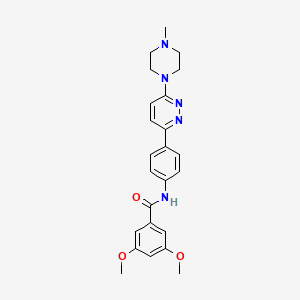

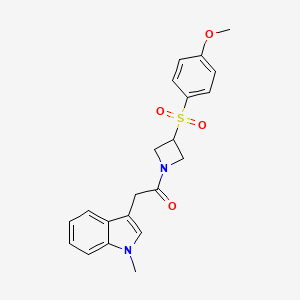

![N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2510836.png)

![N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2510847.png)